(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Chemical Synthesis and Antimicrobial Activity : The compound serves as a precursor in the synthesis of thiazolidin-4-ones and their derivatives. These derivatives are then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antibacterial agents (Čačić et al., 2009).
Coumarin Derivatives : It is used in the synthesis of novel coumarin derivatives from 4-methylumbelliferone, leading to the creation of compounds with significant antimicrobial activities. This process involves esterification and condensation reactions to generate a variety of coumarin esters with potential as antimicrobial agents (Medimagh-Saidana et al., 2015).
Coumarino[6, 7-d]oxazoles Synthesis : The compound is also a starting material for synthesizing coumarino[6, 7-d]oxazoles, nitrogen analogs of psoralens, which are then tested for antibacterial and antifungal activities. This illustrates its utility in creating compounds with potential therapeutic applications (Čačić et al., 2006).
Structural and Conformational Analysis
- Structural Elucidation : Studies focusing on the structural and conformational analysis of chromane derivatives, including those related to the compound of interest, help understand their chemical properties and potential reactivity. This knowledge is crucial for the development of new compounds with desired biological activities (Ciolkowski et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h7-9H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZPAVEXMODMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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